molecular formula C18H15N3O2S2 B2937074 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide CAS No. 954643-24-4

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide

Cat. No.: B2937074
CAS No.: 954643-24-4
M. Wt: 369.46
InChI Key: HLEIYYIUYIMRLJ-UHFFFAOYSA-N
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Description

2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide, also known as BMTP-4, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. BMTP-4 belongs to the class of thiazole carboxamides, which have been shown to possess anti-cancer properties.

Scientific Research Applications

Chemoselective Synthesis Techniques

Researchers have developed efficient routes for synthesizing thiazole derivatives, including those similar to 2-benzamido-N-(3-(methylthio)phenyl)thiazole-4-carboxamide, via chemoselective thionation-cyclization reactions. These methods enable the introduction of diverse functional groups, leading to compounds with potential applications in medicinal chemistry and materials science (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013).

Anticancer Activity

Several thiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Studies show that certain derivatives exhibit moderate to excellent anticancer activities, suggesting their potential as therapeutic agents (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Drug-like Compound Synthesis

The development of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives showcases the versatility of thiazole-based compounds in drug discovery. These compounds are generated through solution-phase parallel synthesis, highlighting the potential for large-scale production (J. Park, I. Ryu, Ji Hoon Park, D. Ha, Y. Gong, 2009).

Antimicrobial and Antifungal Agents

Research on thiazole-5-carboxamide derivatives indicates their significant antimicrobial and antifungal activities. These findings support the role of thiazole derivatives as promising candidates for developing new antibiotics and antifungal medications (P. Mhaske, Kamlesh S. Vadgaonkar, Rahul P. Jadhav, V. Bobade, 2011).

Synthesis of Benzothiazoles and Thiazolopyridines

A novel, metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines via 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation has been reported. This process underscores the efficiency of electrochemical methods in creating heterocyclic compounds with potential applications in pharmaceuticals and organic materials (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017).

Properties

IUPAC Name

2-benzamido-N-(3-methylsulfanylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-24-14-9-5-8-13(10-14)19-17(23)15-11-25-18(20-15)21-16(22)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIYYIUYIMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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